REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:6][CH:5]=[C:4]([N+:15]([O-])=O)[N:3]=1.CC(O)=O>CO.[Pd]>[NH2:15][C:4]1[N:3]=[C:2]([CH3:1])[C:7]([CH:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:6][CH:5]=1
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Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC=C1C(C(=O)OCC)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred over night under 1 atm of H2 at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(=N1)C)C(C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |